Cas no 118939-18-7 (3-fluoro-2-methyl-4-(methylsulfonyl)benzoic Acid)
3-fluoro-2-methyl-4-(methylsulfonyl)benzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic Acid
- 3-fluoro-2-methyl-4-(methylsulfonyl)benzoicacid
- DB-348154
- MFCD25460337
- SCHEMBL1780058
- 118939-18-7
- A1-73467
- 2-methyl-3-fluoro-4-(methylsulfonyl)benzoic acid
- DTXSID601238717
- AMTWIUHPASHZQO-UHFFFAOYSA-N
- 3-fluoro-2-methyl-4-methylsulfonylbenzoic acid
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- MDL: MFCD25460337
- Inchi: 1S/C9H9FO4S/c1-5-6(9(11)12)3-4-7(8(5)10)15(2,13)14/h3-4H,1-2H3,(H,11,12)
- InChI Key: AMTWIUHPASHZQO-UHFFFAOYSA-N
- SMILES: S(C)(C1C=CC(C(=O)O)=C(C)C=1F)(=O)=O
Computed Properties
- Exact Mass: 232.02055810g/mol
- Monoisotopic Mass: 232.02055810g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 79.8Ų
3-fluoro-2-methyl-4-(methylsulfonyl)benzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB562337-250mg |
3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid; . |
118939-18-7 | 250mg |
€535.30 | 2024-08-02 | ||
| abcr | AB562337-1g |
3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid; . |
118939-18-7 | 1g |
€1517.90 | 2024-08-02 | ||
| eNovation Chemicals LLC | K31164-5g |
3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid |
118939-18-7 | >95% | 5g |
$980 | 2024-05-24 | |
| eNovation Chemicals LLC | K31164-10g |
3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid |
118939-18-7 | >95% | 10g |
$1850 | 2024-05-24 |
3-fluoro-2-methyl-4-(methylsulfonyl)benzoic Acid Suppliers
3-fluoro-2-methyl-4-(methylsulfonyl)benzoic Acid Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic Acid
3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic Acid (CAS No. 118939-18-7): A Comprehensive Overview of Structure, Function, and Applications in Biomedical Research
3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic Acid, identified by its CAS No. 118939-18-7, represents a significant molecule in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of substituted benzoic acids, characterized by a benzene ring with multiple functional groups, including fluorine, methyl, and methylsulfonyl substituents. The presence of these groups contributes to its distinct physicochemical properties, such
Recent studies have highlighted the 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid as a promising candidate for modulating inflammatory responses. A 2023 publication in Journal of Medicinal Chemistry demonstrated its anti-inflammatory effects through the inhibition of NF-κB signaling pathways, a critical mechanism in chronic inflammatory diseases. This finding aligns with the growing interest in small-molecule inhibitors targeting immune-related pathways, as emphasized in the 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid research. The compound's ability to selectively modulate cytokine production suggests potential applications in conditions such as rheumatoid arthritis and inflammatory bowel disease.
The 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid structure is notable for its aromatic ring with three substituents: a fluorine atom at the 3-position, a methyl group at the 2-position, and a methylsulfonyl group at the 4-position. These substituents create a hydrophobic core with polar functionalities, enabling interactions with biological targets such as G-protein-coupled receptors (GPCRs) and ion channels. The fluorine atom, in particular, enhances metabolic stability and improves the compound's ability to cross cell membranes, a critical factor in drug design. The methylsulfonyl group contributes to the molecule's solubility and reactivity, making it a versatile scaffold for further chemical modifications.
Advancements in synthetic methodologies have facilitated the efficient production of 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid. A 2022 study published in Organic Letters reported a novel two-step synthesis involving a Friedel-Crafts acylation followed by a sulfonylation reaction. This approach not only simplifies the synthesis process but also reduces byproducts, aligning with the green chemistry principles advocated in modern pharmaceutical research. The scalability of this method is particularly relevant for large-scale production, as highlighted in the 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid development pipeline. Researchers are also exploring catalytic variants to further optimize yield and sustainability.
The 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid has attracted attention for its potential role in neurodegenerative disease research. A 2023 preclinical study in Neuropharmacology showed that this compound could protect neuronal cells from oxidative stress by upregulating antioxidant enzymes. This effect was observed in both in vitro and in vivo models of Parkinson's disease, suggesting its therapeutic potential. The compound's ability to modulate mitochondrial function and reduce reactive oxygen species (ROS) levels highlights its relevance in the treatment of neurodegenerative conditions. These findings underscore the importance of 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid in developing targeted therapies for neurological disorders.
Current research on 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid is also exploring its applications in cancer treatment. A 2023 study in Cancer Research investigated its anti-tumor effects in breast cancer models, revealing its ability to induce apoptosis through the modulation of Bcl-2 family proteins. The compound's selective toxicity toward cancer cells, combined with its low cytotoxicity to normal cells, makes it a promising candidate for chemotherapeutic agents. These results are part of a broader trend in oncology research focused on small molecules that target specific signaling pathways, as exemplified by the 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid.
The 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid is also being studied for its potential in metabolic syndrome management. A 2023 review in Endocrine Reviews discussed how compounds with similar structural features can regulate lipid metabolism and improve insulin sensitivity. The 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid may contribute to this field by modulating peroxisome proliferator-activated receptors (PPARs), which play a key role in glucose and lipid homeostasis. This application highlights the versatility of the compound in addressing multifactorial diseases, as noted in the 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid research landscape.
Despite its promising therapeutic potential, the 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid faces challenges in drug development. One major hurdle is the optimization of its pharmacokinetic profile to ensure adequate bioavailability and tissue penetration. Researchers are addressing this through structure-activity relationship (SAR) studies, which aim to identify modifications that enhance solubility and stability. These efforts are critical for the successful translation of the compound from the laboratory to clinical trials, as emphasized in the 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid development strategy.
In conclusion, 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid represents a significant advancement in medicinal chemistry, with potential applications spanning inflammation, neurodegeneration, cancer, and metabolic disorders. Its unique structural features and versatile functional groups make it a valuable scaffold for further exploration. As research continues to evolve, the 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid is poised to play a pivotal role in the development of novel therapeutics, as highlighted in its growing scientific relevance.
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